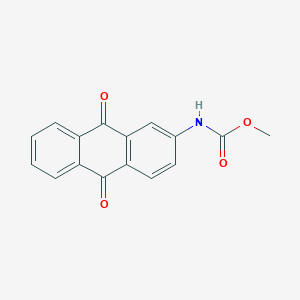
methyl N-(9,10-dioxoanthracen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is an organic compound with the molecular formula C16H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features a carbamate group attached to the anthraquinone core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(9,10-dioxoanthracen-2-yl)carbamate typically involves the reaction of 9,10-anthraquinone with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 9,10-anthraquinone and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts and Solvents: Common solvents include dichloromethane or toluene. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development, particularly in anticancer and antimicrobial research.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of methyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(9,10-dioxoanthracen-2-yl)-4-methylbenzamide
Uniqueness
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is unique due to its specific carbamate group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
6937-79-7 |
|---|---|
Molekularformel |
C16H11NO4 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
methyl N-(9,10-dioxoanthracen-2-yl)carbamate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)17-9-6-7-12-13(8-9)15(19)11-5-3-2-4-10(11)14(12)18/h2-8H,1H3,(H,17,20) |
InChI-Schlüssel |
CESNWXSYWZEOEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


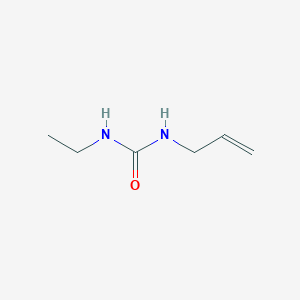
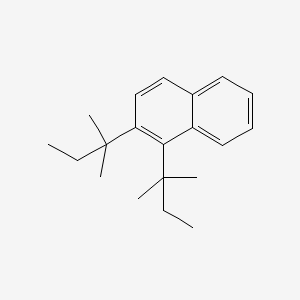
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
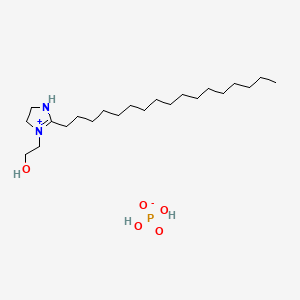
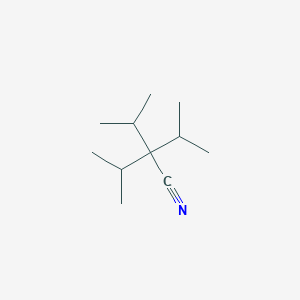
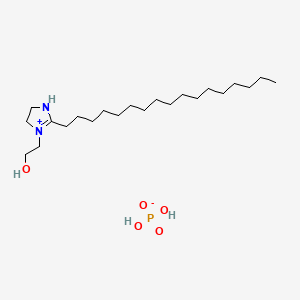
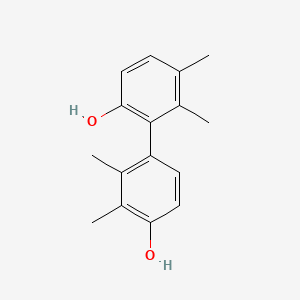

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
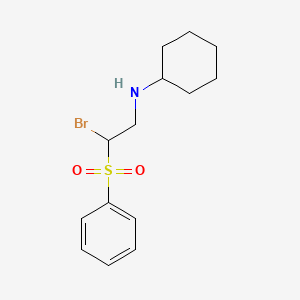
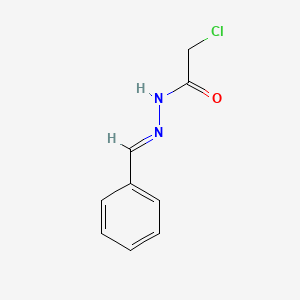
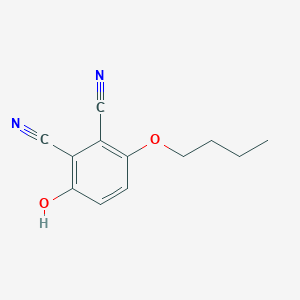
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

